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molecular formula C15H14O B8534845 1-Phenyl-1-phenoxy-2-propene CAS No. 138621-80-4

1-Phenyl-1-phenoxy-2-propene

Cat. No. B8534845
M. Wt: 210.27 g/mol
InChI Key: MNAOAMBRWJXLQM-UHFFFAOYSA-N
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Patent
US07732365B2

Procedure details

By the procedure for entry 9 of Table 1, the reaction of sodium phenoxide (232 mg, 2.00 mmol) and ethyl cinnamyl carbonate (192 mg, 0.930 mmol) with [(COD)IrCl]2 (6.7 mg, 0.010 mmol) and L1 (Sa,Sc,Sc) (10.8 mg, 0.0200 mmol) as catalyst was conducted at room temperature for 32 h. 1H NMR analysis of the crude reaction showed the ratios of branched to linear products to be 99/1. After purification, 159 mg of the title compound (75%) was isolated. HPLC analysis as described above indicated that the enantiomeric excess of the major product was 94%.
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
[Compound]
Name
[(COD)IrCl]2
Quantity
6.7 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Sa,Sc,Sc
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[O-:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].C(=O)(O[CH2:14][CH:15]=[CH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)OCC>>[C:17]1([CH:16]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:15]=[CH2:14])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
232 mg
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[Na+]
Name
Quantity
192 mg
Type
reactant
Smiles
C(OCC)(OCC=CC1=CC=CC=C1)=O
Name
[(COD)IrCl]2
Quantity
6.7 mg
Type
catalyst
Smiles
Name
Sa,Sc,Sc
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1H NMR analysis of the crude reaction
CUSTOM
Type
CUSTOM
Details
After purification

Outcomes

Product
Details
Reaction Time
32 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C=C)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 159 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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